1,2-Ethanediamine, dinitrate
Overview
Description
1,2-Ethanediamine, also known as ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . It is a colorless liquid with an ammonia-like odor and is a basic amine . It is a widely used building block in chemical synthesis .
Synthesis Analysis
Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine . The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification .Molecular Structure Analysis
The molecular structure of 1,2-Ethanediamine can be represented as NH2CH2CH2NH2 . It has a molecular weight of 60.1 g/mol .Physical And Chemical Properties Analysis
Ethylenediamine is a colorless, viscous liquid with an ammonia-like odor . It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . It is miscible in water .Scientific Research Applications
Surface Modification and Flotation Enhancement
- Ethanediamine is used to modify the mineral surface of malachite, enhancing its sulfidization and flotation behavior. This improvement is attributed to the increased formation of copper sulfide species and enhanced reactivity of sulfidization products, with potential industrial applications (Feng, Zhao, & Wen, 2018).
Selective Sensing Applications
- A zinc-pamoate coordination polymer containing 1,2-ethanediamine demonstrates selective sensing of 2,4,6-trinitrophenol (TNP) and Cu2+ ions, showcasing its utility as a dual luminescence sensor (Ye et al., 2015).
Asymmetric Structure in Platinum Antitumor Agents
- Ethanediamine-based platinum(II) complexes exhibit asymmetric structures, offering insights into the design of platinum antitumor agents targeting DNA for cancer treatment (Kiwada et al., 2017).
Conformational and Solvation Studies
- Density functional theory studies of nonprotonated, monoprotonated, and diprotonated 1,2-ethanediamine reveal insights into hydrogen-bond formation, proton affinities, and the influence of solvation on conformations (De Corte, Schläpfer, & Daul, 2000).
Coordination Chemistry
- Research on coordination polymers and dinuclear complexes involving 1,2-ethanediamine highlights its versatility in forming structurally diverse compounds, which could have implications in fields like catalysis (Khandar et al., 2013).
Safety And Hazards
Ethylenediamine is toxic and has serious adverse health effects when inhaled . It can cause severe skin burns and eye damage, respiratory irritation, allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or in contact with skin .
properties
IUPAC Name |
ethane-1,2-diamine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2HNO3/c3-1-2-4;2*2-1(3)4/h1-4H2;2*(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBHTQCMAUYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-15-3 (Parent) | |
Record name | 1,2-Ethanediamine, nitrate (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1066657 | |
Record name | Ethylenediamine dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, dinitrate | |
CAS RN |
20829-66-7 | |
Record name | 1,2-Ethanediamine, nitrate (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, nitrate (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenediamine dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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